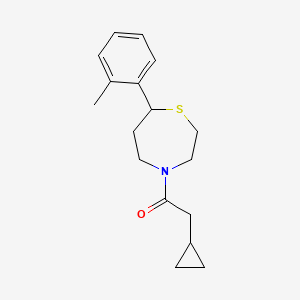![molecular formula C18H32N4O2 B2682395 N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide CAS No. 1311979-85-7](/img/structure/B2682395.png)
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide is a complex organic compound that features a cyanocyclopentyl group, a piperazine ring, and a hydroxy-dimethylbutyl side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Piperazine ring formation: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Attachment of the hydroxy-dimethylbutyl side chain: This step involves the reaction of piperazine with 2-hydroxy-3,3-dimethylbutyl chloride under nucleophilic substitution conditions.
Final coupling: The cyanocyclopentyl group is coupled with the piperazine derivative using acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The cyanocyclopentyl group and hydroxy-dimethylbutyl side chain could modulate the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- N-(1-cyanocyclopentyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide
- N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide
Uniqueness
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide is unique due to the presence of the hydroxy-dimethylbutyl side chain, which could impart distinct physicochemical properties and biological activities compared to its analogs.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2/c1-17(2,3)15(23)12-21-8-10-22(11-9-21)13-16(24)20-18(14-19)6-4-5-7-18/h15,23H,4-13H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMCYDDPOHKFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCN(CC1)CC(=O)NC2(CCCC2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2682313.png)
![2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2682314.png)
![4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2682315.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-propylcarbamate](/img/structure/B2682317.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2682318.png)
![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2682320.png)
![2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2682322.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,5-difluorophenyl)methyl]piperazine](/img/structure/B2682324.png)

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2682328.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2682332.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2682334.png)

